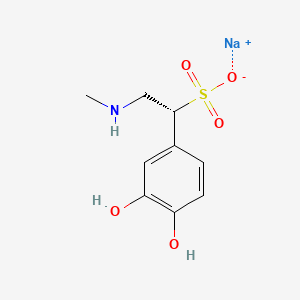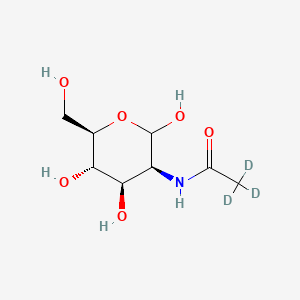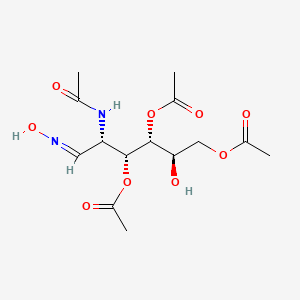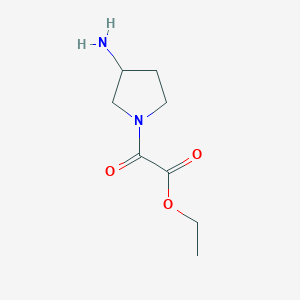
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfonic acid sodium salt. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt typically involves multiple steps, including the formation of the dihydroxyphenyl group, the introduction of the methylamino group, and the addition of the sulfonic acid sodium salt. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists.
Biology
In biology, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a subject of interest in biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt include other dihydroxyphenyl derivatives, methylamino compounds, and sulfonic acid salts. Examples include:
- (1R)-1-(3,4-Dihydroxyphenyl)-2-(ethylamino)ethane-1-sulfonic Acid Sodium Salt
- (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)propane-1-sulfonic Acid Sodium Salt
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H12NNaO5S |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
sodium;(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonate |
InChI |
InChI=1S/C9H13NO5S.Na/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1/t9-;/m0./s1 |
Clave InChI |
DULFHPQRIOCQCO-FVGYRXGTSA-M |
SMILES isomérico |
CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)




![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)







